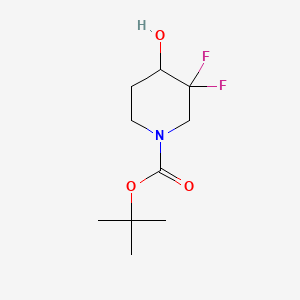

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h7,14H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISYXRBCSOIMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718893 | |

| Record name | tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209780-71-1 | |

| Record name | tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic route to tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate, a valuable fluorinated building block in medicinal chemistry. The core of this synthesis involves the reduction of the corresponding ketone precursor, tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. This document outlines the detailed experimental protocol for this key transformation, presents relevant data in a structured format, and includes diagrams to illustrate the synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound is most directly achieved through the reduction of the ketone functional group in tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate. This transformation is typically accomplished using a mild reducing agent, such as sodium borohydride (NaBH₄), in a protic solvent like methanol or ethanol. The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide to yield the secondary alcohol.

The starting material, tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, is a commercially available compound.[1][2] This availability makes the described reduction a convenient and efficient final step to access the desired hydroxypiperidine derivative.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound.

Reaction: Reduction of tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Reagents and Materials:

-

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in methanol. The volume of methanol should be sufficient to fully dissolve the starting material, typically resulting in a 0.1 to 0.5 M solution.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 to 1.5 eq) to the cooled solution in small portions over 15-30 minutes. Vigorous gas evolution (hydrogen) may be observed. The rate of addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting ketone spot.

-

Quenching: After the reaction is complete, slowly and carefully add water to the reaction mixture to quench the excess sodium borohydride. Continue stirring for an additional 15 minutes.

-

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.

-

Washing: Wash the organic layer sequentially with water and then with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required to yield the pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C₁₀H₁₅F₂NO₃ | 235.23 | Starting Material |

| Sodium borohydride | NaBH₄ | 37.83 | Reducing Agent |

| This compound | C₁₀H₁₇F₂NO₃ | 237.25 | Product |

Table 2: Typical Reaction Parameters

| Parameter | Value | Notes |

| Stoichiometry (NaBH₄) | 1.1 - 1.5 equivalents | A slight excess of the reducing agent is used to ensure complete conversion of the starting material. |

| Solvent | Methanol | Ethanol can also be used as a suitable protic solvent. |

| Temperature | 0 °C to Room Temperature | The initial addition of NaBH₄ is performed at 0 °C to control the reaction rate. |

| Reaction Time | 1 - 2 hours | Reaction progress should be monitored by TLC. |

| Work-up | Aqueous quench followed by extraction | Standard procedure to isolate the organic product. |

| Purification | Column Chromatography (optional) | The purity of the crude product will determine the necessity of this step. |

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and the core chemical transformation.

Caption: Experimental workflow for the synthesis.

Caption: Chemical transformation scheme.

References

Diastereoselective Synthesis of 3,3-Difluoro-4-hydroxypiperidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3,3-difluoro-4-hydroxypiperidine scaffold is a privileged motif in medicinal chemistry, offering a unique combination of conformational constraint and hydrogen bonding capabilities that are highly sought after in the design of novel therapeutics. The gem-difluoro group at the 3-position can significantly modulate the pKa of the piperidine nitrogen and influence metabolic stability, while the 4-hydroxyl group provides a crucial interaction point for biological targets. Achieving stereocontrol during the synthesis of this scaffold is paramount, as the relative stereochemistry of the hydroxyl group profoundly impacts biological activity. This technical guide provides an in-depth overview of the diastereoselective synthesis of 3,3-difluoro-4-hydroxypiperidines, focusing on the reduction of N-protected 3,3-difluoro-4-oxopiperidine precursors.

Synthetic Strategies: An Overview

The principal and most direct approach to diastereomerically enriched 3,3-difluoro-4-hydroxypiperidines involves the stereoselective reduction of a readily accessible precursor, N-protected 3,3-difluoro-4-oxopiperidine. The choice of the nitrogen protecting group and the reducing agent are critical factors that govern the diastereochemical outcome of the reduction, leading to either the syn or anti diastereomer.

The general synthetic workflow can be visualized as follows:

Figure 1: General workflow for the synthesis of 3,3-difluoro-4-hydroxypiperidines.

Diastereoselective Reduction of N-Protected 3,3-Difluoro-4-oxopiperidines

The stereochemical outcome of the reduction of N-protected 3,3-difluoro-4-oxopiperidines is highly dependent on the nature of the reducing agent and the steric and electronic properties of the nitrogen protecting group. The conformational preference of the piperidinone ring and the transition state of the hydride attack are key factors in determining the facial selectivity of the reduction.

Influence of Reducing Agents

A variety of reducing agents have been employed to achieve diastereoselective reduction of the 4-oxo group. Bulky hydride reagents tend to favor axial attack on the more stable chair conformation of the piperidinone ring, leading to the equatorial alcohol (anti diastereomer). Conversely, smaller hydride reagents can favor equatorial attack, yielding the axial alcohol (syn diastereomer).

The following table summarizes the diastereoselectivity observed with different reducing agents in the reduction of a model substrate, N-Boc-3,3-difluoro-4-oxopiperidine.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | NaBH₄ | MeOH | 0 | 95 | 85:15 |

| 2 | LiAlH₄ | THF | -78 | 92 | 20:80 |

| 3 | L-Selectride® | THF | -78 | 88 | >95:5 (syn) |

| 4 | K-Selectride® | THF | -78 | 85 | 10:90 |

| 5 | NaBH(OAc)₃ | THF | rt | 75 | 60:40 |

Table 1: Diastereoselective reduction of N-Boc-3,3-difluoro-4-oxopiperidine.

Experimental Protocols

General Procedure for the Synthesis of N-Boc-3,3-difluoro-4-oxopiperidine

A solution of N-Boc-4-oxopiperidine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (2.2 eq) in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C. N-Fluorobenzenesulfonimide (NFSI) (2.5 eq) in THF is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Boc-3,3-difluoro-4-oxopiperidine.

Diastereoselective Reduction of N-Boc-3,3-difluoro-4-oxopiperidine (syn-selective)

Figure 2: Workflow for the syn-selective reduction.

To a solution of N-Boc-3,3-difluoro-4-oxopiperidine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added L-Selectride® (1.0 M in THF, 1.2 eq) dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford syn-N-Boc-3,3-difluoro-4-hydroxypiperidine.

Diastereoselective Reduction of N-Boc-3,3-difluoro-4-oxopiperidine (anti-selective)

To a solution of N-Boc-3,3-difluoro-4-oxopiperidine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere is added LiAlH₄ (1.0 M in THF, 1.5 eq) dropwise. The reaction mixture is stirred at -78 °C for 3 hours. The reaction is then quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford anti-N-Boc-3,3-difluoro-4-hydroxypiperidine.

Conclusion

The diastereoselective synthesis of 3,3-difluoro-4-hydroxypiperidines is a critical process for accessing valuable building blocks for drug discovery. The stereochemical outcome of the reduction of N-protected 3,3-difluoro-4-oxopiperidines can be effectively controlled by the judicious choice of the reducing agent. This guide provides a framework for the rational design and execution of these synthetic transformations, enabling researchers to access either the syn or anti diastereomer with high selectivity. Further optimization of reaction conditions and exploration of novel catalytic systems will continue to enhance the efficiency and selectivity of these important reactions.

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is a fluorinated heterocyclic compound that holds significant potential as a building block in medicinal chemistry and drug discovery. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the potential applications of this valuable scaffold.

Chemical Properties

The chemical properties of this compound are summarized below. It is important to note that while some experimental data for related compounds is available, many of the properties for this specific molecule are computed.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇F₂NO₃ | Computed |

| Molecular Weight | 237.24 g/mol | Computed |

| CAS Number | 1209780-71-1 | BLD Pharm[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

| XLogP3 | 1.3 | PubChem[2] |

Table 2: Spectroscopic Data (Predicted/Typical)

| Technique | Data |

| ¹H NMR | Expected signals for the tert-butyl group (singlet, ~1.5 ppm), piperidine ring protons (multiplets, 2.5-4.5 ppm), and the hydroxyl proton. |

| ¹³C NMR | Expected signals for the tert-butyl group (~28, 80 ppm), piperidine ring carbons (including gem-difluorinated carbon), and the carbon bearing the hydroxyl group. |

| ¹⁹F NMR | Expected signals for the geminal fluorine atoms. |

| Mass Spectrometry | [M+H]⁺ expected at m/z 238.12. |

Synthesis and Experimental Protocols

Experimental Workflow: Synthesis via Reduction

Caption: Plausible synthetic workflow for the preparation of the target compound.

Detailed Methodology (Hypothetical Protocol):

-

Dissolution: Dissolve tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) (1.1-1.5 eq), portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add water or a saturated aqueous solution of ammonium chloride to quench the excess reducing agent.

-

Extraction: Extract the aqueous layer with an organic solvent, such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Potential Applications in Drug Discovery

While specific biological data for this compound is not currently available in the public domain, the fluorinated piperidine scaffold is a well-established pharmacophore in numerous biologically active compounds. The introduction of the gem-difluoro group at the 3-position and the hydroxyl group at the 4-position offers unique structural and electronic properties that can be exploited in drug design.

Logical Relationship: From Scaffold to Potential Therapeutic Areas

Caption: Potential applications based on the compound's structural features.

The presence of the gem-difluoro group can enhance metabolic stability by blocking potential sites of oxidation. Furthermore, the electron-withdrawing nature of the fluorine atoms can modulate the pKa of the piperidine nitrogen, which can be crucial for optimizing binding to target proteins and improving cell permeability. The hydroxyl group provides a key hydrogen bonding donor and acceptor, which can be critical for molecular recognition at the active site of an enzyme or the binding pocket of a receptor.

Based on the known biological activities of other fluorinated piperidine derivatives, this scaffold could be a valuable starting point for the development of novel therapeutics in areas such as:

-

Neuroscience: As antagonists or modulators of various receptors in the central nervous system.

-

Oncology: As inhibitors of kinases or other enzymes involved in cancer cell proliferation.

-

Infectious Diseases: As inhibitors of viral or bacterial enzymes.

Conclusion

This compound is a promising, yet underexplored, building block for drug discovery. Its unique combination of a fluorinated core and a modifiable hydroxyl group makes it an attractive scaffold for the synthesis of novel, biologically active molecules. Further research into its synthesis, characterization, and biological evaluation is warranted to fully unlock its potential in the development of next-generation therapeutics.

References

In-Depth Technical Guide: tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. The incorporation of fluorine atoms into the piperidine scaffold can significantly modulate the physicochemical and pharmacological properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on the (4S) stereoisomer, providing a comprehensive overview of its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

The (4S) enantiomer of this compound is the most commonly referenced stereoisomer in chemical literature and supplier catalogs. A summary of its key quantitative data is presented below.

| Property | Value |

| CAS Number | 1893408-11-1 |

| Molecular Formula | C₁₀H₁₇F₂NO₃ |

| Molecular Weight | 237.25 g/mol |

| Appearance | Solid |

| Purity | ≥97% |

Synthesis and Experimental Protocols

The primary synthetic route to (4S)-tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate involves the stereoselective reduction of its precursor, tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate.

Precursor: tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

| Property | Value |

| CAS Number | 1215071-17-2 |

| Molecular Formula | C₁₀H₁₅F₂NO₃ |

| Molecular Weight | 235.23 g/mol |

Experimental Protocol: Synthesis of (4S)-tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

This protocol is a generalized procedure based on the common chemical transformation of a ketone to a chiral alcohol. Specific reaction conditions may vary and should be optimized.

Materials:

-

tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

-

Chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine, chiral borane complexes)

-

Ahydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Borane dimethyl sulfide complex (BMS) or other suitable borane source

-

Quenching agent (e.g., Methanol, saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Reaction Setup: A reaction vessel is charged with the chiral reducing agent in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to a low temperature (typically between -78 °C and 0 °C).

-

Addition of Borane: The borane source (e.g., BMS) is added dropwise to the solution of the chiral reducing agent, and the mixture is stirred for a specified period to allow for complex formation.

-

Substrate Addition: A solution of tert-butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate in the same anhydrous solvent is added slowly to the reaction mixture, maintaining the low temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a suitable quenching agent (e.g., methanol).

-

Workup: The reaction mixture is allowed to warm to room temperature. The organic layer is washed with a saturated aqueous solution (e.g., ammonium chloride or sodium bicarbonate) and brine.

-

Extraction and Drying: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over an anhydrous drying agent.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired (4S)-tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthetic Workflow

Caption: Synthetic workflow for the preparation of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

Fluorinated piperidine scaffolds are of significant interest in drug development due to the beneficial properties conferred by fluorine substitution. The introduction of fluorine can:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to an improved pharmacokinetic profile.

-

Modulate pKa: The electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen, which can affect drug-receptor interactions and cell permeability.

-

Increase Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing the potency of a drug candidate.

While specific biological targets or signaling pathways for this compound are not extensively reported in publicly available literature, its structural motif is found in a variety of bioactive molecules. It serves as a valuable chiral building block for the synthesis of more complex molecules targeting a range of therapeutic areas, including but not limited to central nervous system disorders, oncology, and infectious diseases.

Logical Relationship in Drug Discovery

An In-depth Technical Guide to the Discovery of Fluorinated Piperidine Building Blocks

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into piperidine scaffolds represents a significant advancement in medicinal chemistry. Fluorinated piperidines are highly sought-after building blocks in drug discovery due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and modulation of basicity.[1][2][3] This technical guide provides an in-depth overview of key methodologies for the synthesis of these valuable compounds, complete with experimental data, detailed protocols, and workflow diagrams.

The piperidine moiety is one of the most prevalent N-heterocycles in approved pharmaceuticals.[1] The introduction of fluorine can profoundly influence a molecule's conformational preferences and biological activity.[4][5] For instance, the gauche effect of fluorine can be utilized to create conformationally defined building blocks.[1]

Key Synthetic Strategies and Methodologies

The synthesis of fluorinated piperidines has been a significant challenge, primarily due to competing hydrodefluorination pathways in traditional hydrogenation approaches.[1] However, recent advancements have led to robust and selective methods.

1. Heterogeneous Hydrogenation of Fluoropyridines

A straightforward and robust method for accessing (multi)fluorinated piperidines involves the cis-selective hydrogenation of readily available fluoropyridines.[1][6] This approach utilizes a heterogeneous catalyst, such as palladium on carbon, and demonstrates excellent chemoselectivity, tolerating other aromatic systems.[1]

Experimental Data Summary: Heterogeneous Hydrogenation

| Substrate | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 2-Fluoropyridine | Cbz-2-fluoropiperidine | High | >99:1 |

| 3-Fluoropyridine | Cbz-3-fluoropiperidine | 67 (gram-scale) | >99:1 |

| 2,6-Difluoropyridine | Cbz-2,6-difluoropiperidine | Good | >99:1 |

| 2-Aryl-5-fluoropyridines | 2-Aryl-5-fluoropiperidines | Good to Moderate | High |

| 4-Aryl-3-fluoropyridines | 4-Aryl-3-fluoropiperidines | Good | High |

Data compiled from studies on palladium-catalyzed hydrogenation.[6]

Detailed Experimental Protocol: General Procedure for Heterogeneous Hydrogenation

To a solution of the fluoropyridine (1.0 mmol) in a suitable solvent (e.g., THF, MeOH), the catalyst (e.g., 5 mol% Pd/C) is added. The reaction mixture is then subjected to a hydrogen atmosphere (e.g., 50 bar) in an autoclave and stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 16 h).[7] After cooling and careful release of the hydrogen pressure, the catalyst is removed by filtration. The resulting piperidine can be protected in situ (e.g., with Cbz-Cl or Fmoc-OSu) to facilitate purification by column chromatography.[6]

2. Enantioselective Organocatalytic Aza-Michael Addition

For the synthesis of chiral fluorinated piperidines, an enantioselective organocatalytic aza-Michael addition has been developed.[8][9] This method has been successfully applied to the concise, four-step synthesis of a key intermediate for a leucine-rich repeat kinase 2 (LRRK2) inhibitor.[8]

Experimental Data Summary: Organocatalytic Aza-Michael Addition

| Catalyst | Solvent | Acid Additive | Conversion (%) | Enantiomeric Excess (ee, %) |

| Organocatalyst A | THF | Benzoic Acid | High | >95 |

| Organocatalyst B | Toluene | 4-Fluorobenzoic Acid | Moderate | 90 |

| Organocatalyst C | DCM | Acetic Acid | High | 85 |

Representative data from high-throughput experimentation (HTE) studies.[8]

Detailed Experimental Protocol: Organocatalytic Aza-Michael Addition

To a solution of the α,β-unsaturated ester (1.0 equiv) and the pyrazole nucleophile (1.2 equiv) in the chosen solvent (e.g., THF) at a specific concentration (e.g., 0.3 M), the organocatalyst (e.g., 10 mol%) and an acid additive (e.g., 10 mol% benzoic acid) are added.[8] The reaction is stirred at a controlled temperature (e.g., room temperature) until completion, as monitored by an appropriate analytical technique (e.g., ¹H NMR or HPLC). The product is then isolated and purified, typically by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.[8]

Logical and Experimental Workflows

Hydrogenation of Fluoropyridines Workflow

References

- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Conformational Analysis of 3,3-Difluoropiperidines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of 3,3-difluoropiperidines. Given the relative scarcity of dedicated studies on this specific substitution pattern compared to its 3-fluoro and 3,5-difluoro counterparts, this document establishes a predictive framework based on well-understood stereoelectronic principles and data from analogous fluorinated piperidines. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to investigate and understand the conformational behavior of these valuable scaffolds in drug discovery.

Introduction: The Role of Fluorine in Piperidine Scaffolds

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to impart favorable physicochemical properties. The strategic introduction of fluorine atoms onto this ring can profoundly influence a molecule's metabolic stability, pKa, lipophilicity, and binding affinity. These effects are often a direct consequence of fluorine's unique stereoelectronic properties, which can lock the piperidine ring into specific, well-defined conformations. While the conformational preferences of 3-fluoropiperidines and 3,5-difluoropiperidines have been systematically surveyed, the geminal 3,3-difluoro substitution pattern remains a less explored yet critical area. Understanding the conformational landscape of 3,3-difluoropiperidines is paramount for the rational design of novel therapeutics with optimized efficacy and safety profiles.

Theoretical Underpinnings of Conformational Preference

The conformation of a 3,3-difluoropiperidine ring is governed by a complex interplay of steric and stereoelectronic effects. The piperidine ring, like cyclohexane, predominantly adopts a chair conformation to minimize torsional strain. The introduction of the gem-difluoro group at the 3-position does not, in an unsubstituted ring, create a preference for one chair conformer over the other. However, the presence of a substituent on the nitrogen atom breaks this symmetry and establishes a conformational equilibrium. The key factors influencing this equilibrium include:

-

Steric Effects (A-value): The steric bulk of the N-substituent will generally favor an equatorial position to minimize 1,3-diaxial interactions.

-

Hyperconjugation (Anomeric Effect): A crucial stabilizing interaction can occur between the nitrogen lone pair and the anti-periplanar C-F σ* orbital. This n_N → σ*_C-F interaction, a type of anomeric effect, can stabilize conformers where the axial C-F bond is anti-periplanar to the nitrogen lone pair.

-

Dipole-Dipole Interactions: The electrostatic repulsion between the C-F bond dipoles and the dipole of the N-substituent bond can influence the conformational preference. Minimization of these dipole moments is often a driving force.

-

Solvation Effects: The polarity of the solvent can significantly impact the conformational equilibrium. More polar solvents can stabilize conformers with larger dipole moments. For instance, increasing solvent polarity has been shown to favor the axial conformer in 3,5-difluoropiperidine derivatives.

The following diagram illustrates the primary stereoelectronic forces that dictate the conformational preferences in fluorinated piperidines.

Caption: Interplay of forces governing piperidine conformation.

Conformational Equilibria in N-Substituted 3,3-Difluoropiperidines

For an N-substituted 3,3-difluoropiperidine, the primary conformational question revolves around the axial versus equatorial preference of the N-substituent. The chair-chair interconversion is depicted below.

Caption: Chair interconversion of N-substituted 3,3-difluoropiperidine.

While specific experimental data for 3,3-difluoropiperidines is limited, extensive studies on related systems provide a strong basis for prediction. The tables below summarize key quantitative data from the conformational analysis of 3-fluoro- and 3,5-difluoropiperidines, which illustrate the magnitude of the energetic effects at play.

Table 1: Conformational Free Energy Differences (ΔG) for 3-Fluoropiperidine Derivatives

| Compound (N-Substituent) | Solvent | ΔG (axial → equatorial) [kcal/mol] | Predominant Conformer |

| N-H | Water | +4.8 (Gas Phase: +1.8) | Axial |

| N-TFA | Chloroform | +0.3 (Gas Phase: -0.4) | Axial |

| N-HCl | Water | +8.6 (Gas Phase: +3.9) | Axial |

Table 2: Conformational Free Energy Differences (ΔG) for 3,5-Difluoropiperidine Derivatives

| Compound (N-Substituent) | Solvent | ΔG (diaxial → diequatorial) [kcal/mol] | Predominant Conformer |

| N-H | Water | +6.2 (Gas Phase: +3.6) | Diaxial |

| N-TFA | Chloroform | -1.4 (Gas Phase: +0.9) | Diaxial |

| N-HCl | Water | +9.5 (Gas Phase: +5.1) | Diaxial |

| N-Ac | Chloroform | -0.9 | Diaxial |

| N-Ac | DMSO | +2.0 | Diaxial |

| N-Boc | Chloroform | -1.9 | Diequatorial |

| N-Boc | DMSO | +0.1 | Diaxial |

Note: Positive ΔG values indicate a preference for the axial fluorine conformation.

These data highlight a general and strong preference for the axial conformer in many N-substituted 3-fluoro and 3,5-difluoropiperidines, often overriding steric considerations. This is largely attributed to stabilizing hyperconjugative interactions. For 3,3-difluoropiperidines, it is plausible that similar n_N → σ*_C-F interactions will influence the ring conformation and the orientation of the N-substituent, although the geminal arrangement of fluorines will create a different electronic environment compared to the monofluorinated case.

Experimental Protocols

A robust conformational analysis relies on a combination of experimental and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful experimental technique for studying conformational equilibria in solution.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the 3,3-difluoropiperidine derivative in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆). A range of solvents with varying polarity should be used to probe solvation effects.

-

Standard Spectra Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature (298 K).

-

2D NMR: Acquire 2D correlation spectra (COSY, HSQC, HMBC) to unambiguously assign all proton, carbon, and fluorine signals.

-

Coupling Constant Analysis: Measure vicinal coupling constants (³J).

-

³J_HH: Use the Karplus equation to relate the observed ³J_HH values to the dihedral angles between adjacent protons, providing information about the ring pucker.

-

³J_HF: The magnitude of ³J_HF is highly dependent on the F-C-C-H dihedral angle. Large couplings (e.g., >30 Hz) are typically indicative of an anti-periplanar (180°) relationship, while smaller couplings suggest a gauche (~60°) arrangement. This is critical for determining the axial/equatorial orientation of the fluorine atoms relative to adjacent protons.

-

-

Variable Temperature (VT) NMR:

-

Acquire a series of ¹H and ¹⁹F NMR spectra over a wide temperature range (e.g., from 183 K to 333 K).

-

At low temperatures, the ring interconversion may be slow on the NMR timescale, allowing for the direct observation of individual conformers.

-

The ratio of integrated signals for each conformer can be used to calculate the equilibrium constant (K_eq) and subsequently the free energy difference (ΔG = -RTlnK_eq).

-

-

Nuclear Overhauser Effect (NOE) Spectroscopy:

-

Acquire 1D or 2D NOE (or HOESY for ¹H-¹⁹F) spectra.

-

The presence of NOE cross-peaks between atoms indicates spatial proximity (typically < 5 Å), which can be used to differentiate between conformers (e.g., identifying 1,3-diaxial interactions).

-

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive solid-state conformation.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to an X-ray source (e.g., Mo Kα). Collect diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final structure, including precise bond lengths, bond angles, and torsional angles.

Computational Protocols

Density Functional Theory (DFT) calculations are essential for rationalizing experimental findings and exploring the conformational energy landscape.

Computational Protocol for DFT Analysis:

-

Conformer Generation: Build initial 3D structures of the possible conformers (e.g., chair with equatorial N-substituent, chair with axial N-substituent, and twist-boat conformations).

-

Geometry Optimization: Perform full geometry optimization for each conformer. A recommended level of theory, based on successful studies of related systems, is the M06-2X functional with a large basis set such as def2-QZVPP.

-

Solvent Modeling: Incorporate the effects of a solvent using a polarizable continuum model (PCM). Calculations should be performed in the gas phase and in solvents that match experimental conditions.

-

Frequency Calculations: Perform vibrational frequency calculations at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermal corrections to the electronic energies.

-

Energy Calculation: From the frequency calculations, obtain the Gibbs free energies (G) for each conformer. The relative free energy (ΔG) between conformers determines their predicted population at a given temperature.

-

NMR Parameter Prediction: The optimized geometries can be used to calculate NMR parameters (chemical shifts, coupling constants) which can then be compared directly with experimental data to validate the computational model.

The following diagram outlines a typical workflow for a combined experimental and computational conformational analysis.

Caption: Workflow for conformational analysis.

Conclusion and Outlook

The conformational analysis of 3,3-difluoropiperidines is a critical step in harnessing their potential as pharmaceutical building blocks. While direct experimental data remains to be broadly published, a robust analytical framework can be constructed from the extensive research on mono- and other di-fluorinated piperidines. The conformational preferences of N-substituted 3,3-difluoropiperidines will be dictated by a subtle balance of steric hindrance, hyperconjugative stabilization, and solvent effects. It is predicted that hyperconjugative interactions between the nitrogen lone pair and the C-F σ* orbitals will play a significant role.

The detailed experimental and computational protocols provided in this guide offer a clear roadmap for researchers to elucidate the conformational landscapes of novel 3,3-difluoropiperidine derivatives. Such studies are essential for establishing clear structure-activity relationships and for the rational design of next-generation therapeutics. Future work should focus on systematic experimental and computational investigations of a series of N-substituted 3,3-difluoropiperidines to build a quantitative database and refine our understanding of this promising chemical space.

Spectral Data and Experimental Protocols for tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data (NMR, IR, MS) for tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate. Due to the limited availability of a complete, unified dataset in a single public source, this document collates information from various sources and provides generalized experimental protocols typical for a compound of this nature.

Chemical Structure and Properties

Chemical Name: this compound Molecular Formula: C₁₀H₁₇F₂NO₃ Molecular Weight: 237.24 g/mol CAS Number: 1209780-71-1 (for the racemic mixture)

Spectral Data Summary

The following tables summarize the available spectral data for this compound. It is important to note that a complete set of publicly available spectra is limited. The mass spectrometry data is the most consistently reported piece of information.

Mass Spectrometry (MS) Data

| Analysis Type | Ionization Mode | Observed m/z | Interpretation |

| Electrospray Ionization (ESI) | Positive | 474.4 | [M+H]⁺ (as part of a larger molecule in a reaction)[1] |

Note: The observed m/z of 474.4 corresponds to a derivative of the title compound and not the compound itself. This highlights the use of this compound as an intermediate in chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Expected ¹H NMR Signals (in CDCl₃, 400 MHz):

-

~1.4-1.5 ppm: Singlet, 9H (tert-butyl group)

-

~1.8-2.2 ppm: Multiplet, 2H (piperidine ring protons)

-

~3.0-4.0 ppm: Multiplets, 4H (piperidine ring protons adjacent to N and C-F)

-

~4.0-4.5 ppm: Multiplet, 1H (CH-OH)

-

Variable ppm: Broad singlet, 1H (OH)

Expected ¹³C NMR Signals (in CDCl₃, 100 MHz):

-

~28 ppm: (CH₃)₃C

-

~40-50 ppm: Piperidine ring carbons

-

~60-70 ppm: C-OH

-

~80 ppm: (CH₃)₃C

-

~120-130 ppm (triplet): C-F₂

-

~155 ppm: C=O (carbamate)

Infrared (IR) Spectroscopy Data

Specific IR data for this compound is not publicly available. Expected characteristic absorption bands are listed below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~2975, ~2870 | Medium | C-H stretch (alkane) |

| ~1680 | Strong | C=O stretch (carbamate) |

| ~1100-1300 | Strong | C-F stretch |

| ~1160, ~1250 | Strong | C-O stretch (carbamate and alcohol) |

| ~1400 | Medium | C-N stretch |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited for a compound of this type.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure and proton/carbon environments.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

-

Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Data Acquisition:

-

¹H NMR: Standard proton NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Proton-decoupled carbon spectra are acquired. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

2D NMR (COSY, HSQC): These experiments can be performed to establish proton-proton and proton-carbon correlations, aiding in the complete assignment of the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid sample is placed directly onto the ATR crystal.

-

The anvil is lowered to ensure good contact between the sample and the crystal.

-

The spectrum is recorded.

-

The crystal is cleaned thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Sample Preparation (KBr Pellet):

-

Approximately 1-2 mg of the sample and 100-200 mg of dry potassium bromide (KBr) are ground together to a fine powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of the spectrometer for analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile (typically ~1 mg/mL).

-

The solution may be infused directly into the mass spectrometer or injected via a liquid chromatography system.

Data Acquisition:

-

Full Scan Mode: The instrument is set to scan a wide mass-to-charge (m/z) range to identify the molecular ion and any major fragments.

-

Ionization Mode: ESI is a soft ionization technique suitable for polar molecules. Both positive and negative ion modes can be used. In positive ion mode, protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺) are often observed.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the synthesis and spectral characterization of a novel chemical entity like this compound.

Caption: Workflow for Synthesis and Spectral Analysis.

This guide provides a foundational understanding of the spectral characteristics and analytical methodologies for this compound. For definitive spectral data, direct analysis of a synthesized and purified sample is recommended.

References

solubility and stability of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

An In-depth Technical Guide: Solubility and Stability of tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

Document ID: BG-TS-1255581-79-1 Version: 1.0 Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1255581-79-1) is a fluorinated heterocyclic building block of significant interest in medicinal chemistry. The introduction of gem-difluoro groups adjacent to a functional moiety is a common strategy to modulate the physicochemical properties of drug candidates, such as metabolic stability and pKa. The piperidine core is a prevalent scaffold in numerous approved pharmaceuticals.[1] A thorough understanding of the solubility and stability of this intermediate is paramount for its effective use in synthesis, formulation, and early-stage drug discovery.

This technical guide provides a predictive overview of the solubility and stability profile of this compound. It further outlines detailed experimental protocols for quantitatively determining these critical parameters, adhering to industry-standard methodologies.

Physicochemical Properties

While extensive experimental data for this specific molecule is not publicly available, its key physicochemical properties can be predicted based on its structure. These predictions are essential for anticipating its behavior in various experimental settings.

| Property | Predicted Value / Information | Rationale / Source |

| Molecular Formula | C₁₀H₁₇F₂NO₃ | - |

| Molecular Weight | 237.24 g/mol | PubChem CID 73977783[2] |

| Appearance | White to off-white solid | Typical for similar small molecules. |

| Predicted XLogP3 | 1.3 | PubChem CID 73977783[2] |

| Hydrogen Bond Donors | 1 (from -OH group) | Structural Analysis |

| Hydrogen Bond Acceptors | 5 (from O=C-O, -OH, 2x F) | Structural Analysis |

| Predicted pKa (Basic) | ~8-9 (Piperidine Nitrogen) | The electron-withdrawing effect of the fluorine atoms is expected to lower the basicity compared to a standard piperidine (pKa ~11). |

| Predicted pKa (Acidic) | ~14-15 (Hydroxyl Group) | Typical for a secondary alcohol. |

Predicted Solubility Profile

The solubility of a compound is a critical factor for its handling, reaction kinetics, and biological assessment. The structure of this compound, containing both polar (hydroxyl, difluoro) and non-polar (tert-butyl) groups, suggests a nuanced solubility profile.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous (Acidic) | 0.1 M HCl (pH 1-2) | Moderate to High | The piperidine nitrogen is expected to be protonated at low pH, forming a more soluble salt.[3] |

| Aqueous (Neutral) | Water, PBS (pH 7.4) | Low | Limited by the hydrophobic tert-butyl group and overall low polarity. The parent piperidine is miscible with water, but bulky substituents decrease aqueous solubility.[1][4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions are expected. These are common solvents for creating stock solutions of drug-like molecules.[5] |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group can participate in hydrogen bonding with the solvent.[1][5] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good miscibility is expected for organic synthesis and purification purposes.[1] |

| Non-polar | Hexane, Heptane | Low | The molecule's polarity from the hydroxyl, difluoro, and carbamate groups is too high for significant solubility in non-polar aliphatic solvents.[5] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[3]

4.1 Materials and Equipment

-

This compound

-

Selected solvents (e.g., Water, pH 7.4 PBS, 0.1 M HCl)

-

2 mL glass vials with screw caps

-

Orbital shaker in a temperature-controlled environment (e.g., 25 °C)

-

Centrifuge

-

0.22 µm syringe filters (PTFE or other chemically compatible material)

-

Calibrated HPLC-UV or LC-MS/MS system

4.2 Procedure

-

Preparation: Add an excess amount of the solid compound to a pre-weighed vial. The goal is to ensure undissolved solid remains at equilibrium.[5]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let undissolved solid settle. Alternatively, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.[3]

-

Dilution: Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or LC-MS/MS method to determine the concentration.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as µg/mL or mM.

Predicted Stability Profile and Degradation Pathways

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[7][8] The target degradation for these studies is typically 5-20%.[8]

| Stress Condition | Predicted Stability | Likely Degradation Pathway |

| Acidic Hydrolysis | Susceptible | The tert-butoxycarbonyl (Boc) protecting group is highly labile to strong acids, leading to deprotection and formation of 3,3-difluoro-4-hydroxypiperidinium salt. |

| Basic Hydrolysis | Likely Stable | The carbamate and alcohol functional groups are generally stable to moderately basic conditions at room temperature. Ester hydrolysis is not applicable. |

| Oxidation | Potentially Susceptible | The secondary alcohol could be oxidized to the corresponding ketone (tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate). The piperidine nitrogen is also a potential site for N-oxide formation.[9] |

| Thermal | Likely Stable | The molecule is not expected to be exceptionally thermally labile but should be tested at elevated temperatures (e.g., 60-80 °C).[10] |

| Photolytic | Likely Stable | The molecule lacks a significant chromophore that absorbs UV-Vis light, suggesting low susceptibility to photolytic degradation. However, testing according to ICH Q1B guidelines is mandatory.[7][10] |

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the intrinsic stability of the compound.[7][9][10]

6.1 Materials and Equipment

-

Compound stock solution (e.g., 1 mg/mL in Acetonitrile or Methanol)

-

Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂), Water

-

Vials, pH meter, calibrated oven, photostability chamber

-

HPLC-UV/DAD or LC-MS system

6.2 Procedure

-

Sample Preparation: For each condition, prepare vials containing the compound at a target concentration (e.g., 100 µg/mL) by diluting the stock solution into the stress medium. Prepare a control sample diluted in the initial solvent (e.g., 50:50 Acetonitrile:Water) and store it at 4 °C.

-

Acid Hydrolysis: Mix the compound solution with 0.1 M HCl. Keep at room temperature or heat to 60 °C. Sample at time points (e.g., 2, 8, 24 hours). Neutralize samples with NaOH before analysis.

-

Base Hydrolysis: Mix the compound solution with 0.1 M NaOH. Keep at room temperature or heat to 60 °C. Sample at time points. Neutralize samples with HCl before analysis.

-

Oxidative Degradation: Mix the compound solution with 3% H₂O₂. Keep at room temperature and protected from light. Sample at time points.[9]

-

Thermal Degradation: Store a vial of the compound solution (in a neutral, buffered solvent) in an oven at 60-80 °C. Sample at time points. Also, test the solid compound for thermal stability.[10]

-

Photostability: Expose the compound in solution and as a solid to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][11] A dark control sample should be stored under the same conditions.

-

Analysis: Analyze all stressed samples, including the time-zero and control samples, using a suitable stability-indicating HPLC method. Use a photodiode array (PDA) detector to assess peak purity and identify the emergence of new peaks.

Data Presentation and Visualization

Logical workflows are critical for ensuring reproducible experimental outcomes. The following diagrams illustrate the standardized processes for solubility and stability testing.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation (Stability) Studies.

Caption: Logical Relationship of Factors Influencing Stability.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Tert-butyl 3,3-difluoro-5-hydroxypiperidine-1-carboxylate | C10H17F2NO3 | CID 73977783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sgs.com [sgs.com]

- 9. ijisrt.com [ijisrt.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

The Pivotal Role of Fluorination in Piperidine Derivatives: A Technical Guide to their Mechanism of Action

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of fluorinated piperidine derivatives, a class of compounds with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document elucidates how the strategic incorporation of fluorine into the piperidine scaffold profoundly influences the pharmacological properties of these molecules. Through a comprehensive review of their interactions with key biological targets, this guide offers a foundational understanding for the rational design of next-generation therapeutics.

The introduction of fluorine into piperidine-containing molecules is a widely employed strategy in medicinal chemistry to enhance drug-like properties. This is attributed to fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. These features collectively contribute to improved metabolic stability, increased membrane permeability, and modulated binding affinity and selectivity for a range of biological targets.[1][2]

Enhanced Pharmacological Profile Through Fluorination

The strategic placement of fluorine atoms on the piperidine ring can lead to significant improvements in a compound's pharmacokinetic and pharmacodynamic profile. Key advantages include:

-

Metabolic Stability: The robust carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, a common route of drug degradation. This enhanced stability can lead to a longer drug half-life and improved bioavailability.[1]

-

Lipophilicity and CNS Penetration: Fluorine substitution typically increases a molecule's lipophilicity, which can facilitate its passage across biological membranes, including the blood-brain barrier. This is a critical attribute for drugs targeting the central nervous system (CNS).[1][2]

-

Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine can lower the basicity of the piperidine nitrogen. This reduction in pKa can be advantageous for oral absorption, as a less basic compound is more likely to exist in a neutral, membrane-permeable form at physiological pH.

-

Binding Affinity and Selectivity: The electronegativity of fluorine can alter the electronic distribution within a molecule, influencing its interactions with target proteins. This can result in enhanced binding affinity and greater selectivity for the intended biological target.[1]

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of the piperidine ring, in some cases locking the molecule into a more biologically active conformation.[1][] Studies have shown that fluorinated piperidines often exhibit a preference for an axial conformation of the fluorine atom, which can be attributed to a combination of charge-dipole interactions, hyperconjugation, and solvation effects.[4][5]

Key Biological Targets and Mechanisms of Action

Fluorinated piperidine derivatives have been shown to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological effects. The primary mechanisms of action involve the modulation of neurotransmitter transporters, enzymes, and receptors.

Neurotransmitter Transporter Inhibition

A significant number of fluorinated piperidine derivatives exert their effects by inhibiting the reuptake of neurotransmitters such as dopamine and serotonin, thereby prolonging their signaling in the synaptic cleft.

Dopamine Transporter (DAT): The dopamine transporter is a key regulator of dopamine levels in the brain. Fluorinated piperidine-based compounds have been developed as high-affinity ligands for DAT.[6] Inhibition of DAT leads to an increase in extracellular dopamine, a mechanism relevant to the treatment of conditions like ADHD and depression.

Serotonin Transporter (SERT): The serotonin transporter plays a crucial role in regulating serotonin signaling. Fluorinated piperidine derivatives have been synthesized that exhibit high affinity for SERT, making them promising candidates for the development of novel antidepressants.[7]

Enzyme Inhibition

Fluorinated piperidines have also demonstrated inhibitory activity against various enzymes implicated in disease.

α-Glucosidase: This enzyme is involved in the breakdown of carbohydrates in the intestine. Inhibition of α-glucosidase can help to control post-meal blood glucose levels, a key strategy in the management of type 2 diabetes. Several fluorinated piperidine derivatives have shown potent α-glucosidase inhibitory activity.[8]

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic approach for Alzheimer's disease. Fluorinated piperidines have been investigated as cholinesterase inhibitors.[8]

Receptor Modulation

Fluorinated piperidine scaffolds are also found in ligands for various receptors, including G-protein coupled receptors (GPCRs) and the Sigma-1 receptor.

G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of cell surface receptors involved in a multitude of physiological processes. The fluorination of piperidine-containing GPCR ligands has been shown to modulate their binding affinity and selectivity.[9][10] For instance, fluorination at the ortho position of an aromatic ring attached to a piperidine moiety has often been associated with a positive effect on potency.[9]

Sigma-1 Receptor: The Sigma-1 receptor is an intracellular chaperone protein involved in cellular stress responses and neuronal signaling. Fluorinated piperidine derivatives have been developed as potent ligands for the Sigma-1 receptor, with potential applications in neurodegenerative diseases and psychiatric disorders.[11]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the biological activity of representative fluorinated piperidine derivatives against various targets.

Table 1: Binding Affinities (Kᵢ) of Fluorinated Piperidine Derivatives for Dopamine and Serotonin Transporters

| Compound Class | Fluorine Position | Target | Kᵢ (nM) | Reference |

| (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines | 4-fluoro on phenyl rings | DAT | 3.7 - 30 | [12][13] |

| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidines | 4-fluoro on benzyloxy group | SERT | 2 - 400 | [7] |

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | 4-fluoro on phenyl rings | DAT | 0.7 | [6] |

| N-(2-fluoroethoxy)piperazine analogues | 2-fluoro on ethoxy group | D₃ Receptor | 0.17 | [14] |

Table 2: Inhibitory Activities (IC₅₀) of Fluorinated Piperidine Derivatives against Enzymes

| Compound Class | Fluorine Position | Target Enzyme | IC₅₀ (µM) | Reference |

| Dihydrofuro[3,2-b]piperidine derivatives | Various | α-Glucosidase | 0.07 - >20 | [15] |

| Flavonoid derivatives with fluorinated phenylpropionic acid | para-fluoro on phenyl | α-Glucosidase | 19.66 | [16] |

| Fluorinated piperazine-hydroxyethylamine analogues | Various | Plasmodium falciparum | 0.09 - 0.28 | [17][18] |

| 4-(dimethylaminoalkyl)piperazine derivatives | 2,4-difluoro on phenyl | α-Glucosidase | 19.25 | [19] |

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and the experimental approaches used to study these compounds, the following diagrams are provided.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of fluorinated piperidine derivatives.

Dopamine Transporter (DAT) Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound for the dopamine transporter.

Principle: This is a competitive radioligand binding assay. The ability of a non-labeled test compound to displace a radiolabeled ligand (e.g., [³H]WIN 35,428) from the dopamine transporter is measured.

Materials:

-

Biological Source: Rat striatal tissue homogenates or cell lines expressing the human dopamine transporter (hDAT).

-

Radioligand: [³H]WIN 35,428.

-

Test Compound: Fluorinated piperidine derivative.

-

Reference Compound: Cocaine or GBR-12909 for defining non-specific binding.

-

Assay Buffer: Typically a Tris-HCl based buffer.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the biological source and prepare a membrane suspension in the assay buffer.

-

Assay Setup: In a 96-well plate, combine the assay buffer, the radioligand at a concentration near its Kₔ, and varying concentrations of the test compound.

-

Incubation: Add the membrane preparation to initiate the binding reaction and incubate to reach equilibrium.

-

Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a reference compound) from total binding. The IC₅₀ value is determined by non-linear regression, and the Kᵢ value is calculated using the Cheng-Prusoff equation.

α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of a test compound against α-glucosidase.

Principle: This is a colorimetric assay that measures the enzymatic activity of α-glucosidase. The enzyme hydrolyzes a substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to produce a yellow-colored product, p-nitrophenol, which can be quantified spectrophotometrically. The presence of an inhibitor reduces the rate of this reaction.

Materials:

-

α-Glucosidase enzyme.

-

Substrate: p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

Test Compound: Fluorinated piperidine derivative.

-

Positive Control: Acarbose.

-

Buffer: Sodium phosphate buffer (pH 6.8).

-

Stop Solution: Sodium carbonate solution.

-

Microplate reader.

Procedure:

-

Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the α-glucosidase enzyme solution.

-

Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the pNPG substrate solution to all wells.

-

Incubation: Incubate the plate at 37°C for a defined period.

-

Terminate Reaction: Add the sodium carbonate solution to stop the enzymatic reaction.

-

Measurement: Measure the absorbance of each well at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Activity Assay

Objective: To determine the inhibitory effect of a test compound on acetylcholinesterase activity.

Principle: This assay is based on the Ellman method. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured colorimetrically.

Materials:

-

Acetylcholinesterase (AChE) enzyme.

-

Substrate: Acetylthiocholine (ATCh).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Test Compound: Fluorinated piperidine derivative.

-

Buffer: Phosphate buffer (pH 8.0).

-

Microplate reader.

Procedure:

-

Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the AChE enzyme solution.

-

Pre-incubation: Incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add a working reagent mix containing both ATCh and DTNB to all wells.

-

Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a set period.

-

Data Analysis: The rate of the reaction (change in absorbance over time) is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value is then determined.

Conclusion

The incorporation of fluorine into the piperidine scaffold is a powerful and versatile strategy in modern drug discovery. The unique physicochemical properties of fluorine enable the fine-tuning of key pharmacological parameters, leading to compounds with enhanced metabolic stability, improved CNS penetration, and optimized binding characteristics. The diverse mechanisms of action of fluorinated piperidine derivatives, spanning neurotransmitter transporter inhibition, enzyme modulation, and receptor interaction, underscore their broad therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for the continued exploration and development of this promising class of therapeutic agents. agents.

References

- 1. G protein-coupled receptors (GPCRs): advances in structures, mechanisms and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and pharmacological evaluation of fluorine-containing D₃ dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. frontiersin.org [frontiersin.org]

- 17. Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Methodological & Application

Application Notes and Protocols for tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate is a valuable fluorinated building block in medicinal chemistry. The introduction of the gem-difluoro group at the 3-position of the piperidine ring offers a unique combination of steric and electronic properties that can significantly enhance the pharmacological profile of drug candidates. The fluorine atoms can modulate the pKa of the piperidine nitrogen, increase metabolic stability by blocking potential sites of oxidation, and influence the conformation of the ring, potentially leading to improved binding affinity and selectivity for the target protein. This document provides an overview of its application in drug design, with a focus on its use in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, along with detailed experimental protocols.

Key Applications in Drug Design

The 3,3-difluoro-4-hydroxypiperidine scaffold is particularly useful for the design of inhibitors targeting kinases and other enzymes where the piperidine ring can serve as a central scaffold to orient key pharmacophoric elements. One of the most significant applications of this building block is in the development of Bruton's tyrosine kinase (BTK) inhibitors.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway.[1][2][3][4][5] Dysregulation of the BCR pathway is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune diseases.[6][7] BTK inhibitors block the downstream signaling cascade, leading to decreased B-cell proliferation and survival.[1][5]

The this compound moiety can be incorporated into the structure of BTK inhibitors to improve their pharmacokinetic and pharmacodynamic properties. The hydroxyl group provides a handle for further synthetic modifications, allowing for the attachment of various pharmacophores that can interact with the BTK active site. The difluoro substitution can enhance metabolic stability and cellular permeability.

Signaling Pathway